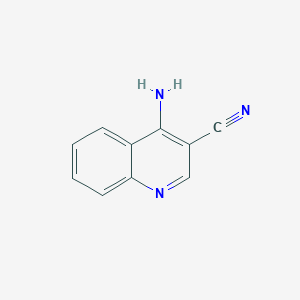
(Diphenylphosphoryl)(pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphoryl)(pyridin-2-yl)methanol is a chemical compound with the molecular formula C18H16NO2P and a molecular weight of 309.3 g/mol It is known for its unique structure, which includes a diphenylphosphoryl group and a pyridin-2-yl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphoryl)(pyridin-2-yl)methanol typically involves the reaction of diphenylphosphine oxide with pyridine-2-carboxaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diphenylphosphine oxide+Pyridine-2-carboxaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylphosphoryl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(Diphenylphosphoryl)(pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is investigated for its potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Diphenylphosphoryl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with enzymes or receptors in biological systems, influencing their activity and function. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (Diphenylphosphoryl)(pyridin-3-yl)methanol
- (Diphenylphosphoryl)(pyridin-4-yl)methanol
- (Diphenylphosphoryl)(quinolin-2-yl)methanol
Uniqueness
(Diphenylphosphoryl)(pyridin-2-yl)methanol is unique due to the position of the pyridin-2-yl group, which can influence its reactivity and binding properties. Compared to its analogs with pyridin-3-yl or pyridin-4-yl groups, the pyridin-2-yl derivative may exhibit different coordination behavior and biological activity.
Propiedades
IUPAC Name |
diphenylphosphoryl(pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO2P/c20-18(17-13-7-8-14-19-17)22(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAXILXPISJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)


![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)



![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)
